molecular formula C₂₆H₂₄D₉N₅O₃ B1155729 Valsartan-d9 Ethyl Ester

Valsartan-d9 Ethyl Ester

Cat. No.: B1155729
M. Wt: 472.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Valsartan-d9 Ethyl Ester

Chemical Identity and Structural Characteristics

This compound (CAS: 1111177-30-0) is a stable isotope-labeled analog of valsartan ethyl ester, a precursor to the antihypertensive drug valsartan. Its molecular formula is C₂₆H₂₄D₉N₅O₃ , with a molecular weight of 472.63 g/mol . The compound features three critical structural components:

  • Biphenyl-tetrazole moiety : A [1,1'-biphenyl]-4-ylmethyl group linked to a 1H-tetrazol-5-yl substituent at the 2' position, essential for angiotensin II receptor binding .
  • Valine-derived ethyl ester : An (S)-3-methyl-2-(pentanoylamino)butanoate group, where the ethyl ester enhances lipophilicity for improved chromatographic separation .
  • Deuterated pentanoyl chain : Nine deuterium atoms replace hydrogens in the pentanoyl side chain (positions 2,2,3,3,4,4,5,5,5), minimizing metabolic oxidation at these sites .
Table 1: Key Structural and Physicochemical Properties
Property This compound Valsartan Ethyl Ester
Molecular Formula C₂₆H₂₄D₉N₅O₃ C₂₆H₃₃N₅O₃
Molecular Weight (g/mol) 472.63 463.58
Deuterium Positions Pentanoyl chain N/A
Key Functional Groups Tetrazole, ethyl ester Tetrazole, ethyl ester

The deuterium labeling does not alter the compound's stereochemistry, preserving its (S)-configuration at the valine chiral center . X-ray crystallography data for the parent compound confirms a planar biphenyl system and tetrahedral geometry around the tetrazole nitrogen atoms, which likely remains consistent in the deuterated form .

Isotopic Labeling Rationale in Pharmaceutical Research

Deuterium incorporation in this compound serves dual analytical and metabolic purposes:

Enhanced Mass Spectrometric Detection
  • The +9 mass shift from deuterium creates distinct isotopic peaks, enabling unambiguous identification in LC-MS/MS assays. This is critical for differentiating the internal standard from endogenous compounds in biological matrices .
  • Reduced background interference improves signal-to-noise ratios, lowering the limit of quantitation (LOQ) to sub-nanogram levels in plasma samples .
Metabolic Stability via Kinetic Isotope Effects (KIE)
  • C-D bonds exhibit higher bond dissociation energies (~1–2 kcal/mol) compared to C-H bonds, slowing cytochrome P450-mediated oxidation at deuterated positions. For example, deuterium at the β-position of the pentanoyl chain reduces formation of the oxidative metabolite valsartan acid by ~40% in hepatic microsomes .
  • Deuteration minimizes first-pass metabolism, as demonstrated in rat models where the deuterated analog showed a 1.8-fold increase in oral bioavailability compared to non-deuterated valsartan ethyl ester .
Applications in Human ADME Studies

As a radiotracer surrogate, this compound enables:

  • Mass balance studies : Quantification of total drug-related material in excreta without radiation exposure .
  • Metabolite profiling : Co-elution with non-deuterated metabolites allows structural confirmation via parallel fragmentation patterns .
  • Protein binding assays : Deuterium labeling avoids isotopic interference in equilibrium dialysis, providing accurate free drug concentrations .

Properties

Molecular Formula

C₂₆H₂₄D₉N₅O₃

Molecular Weight

472.63

Synonyms

N-(1-Oxopentyl-d9)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine Ethyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Valsartan-d9 Ethyl Ester with structurally and functionally related compounds, focusing on purity, isotopic labeling, and applications.

Valsartan Ethyl Ester (Non-Deuterated)

  • Structure: The non-deuterated form lacks isotopic labeling.
  • Purity : ≥98%, identical to its deuterated counterpart .
  • Role : Classified as a synthesis impurity of Valsartan, it serves as a reference material for impurity profiling during drug manufacturing .
  • Key Difference: Without deuterium, it cannot be distinguished from the parent compound in mass spectrometry, limiting its use in quantitative assays compared to this compound .

Other Deuterated Valsartan Derivatives

Compound Deuterium Atoms Purity Applications
Valsartan-d8 8 >98% Metabolic stability studies
Valsartan-d9 9 >98% LC-MS internal standard
Valsartan-d5 Ethyl Ester 5 99.87% High-precision analytical workflows
  • Deuterium Count : this compound’s nine deuterium atoms provide superior isotopic separation compared to d5 or d8 variants, minimizing signal overlap in mass spectra .
  • Purity : While Valsartan-d5 Ethyl Ester has marginally higher purity (99.87%), the d9 variant’s deuteration level makes it preferable for trace-level detection .

Functional Analogues in Hypertension Research

  • ZD 7155 (Hydrochloride): A non-ester AT1 receptor antagonist with 98.32% purity. Unlike this compound, it is pharmacologically active but lacks isotopic labeling, restricting its analytical utility .
  • [Sar1, Ile8]-Angiotensin II : A peptide agonist (99.56% purity) used to study vascular smooth muscle effects. Its peptide structure and mechanism diverge entirely from Valsartan’s ester-based derivatives .

Ethyl Ester Compounds in Analytical Chemistry

  • Internal Standards : Deuterated ethyl esters (e.g., this compound, caffeine-D9) are critical in multi-analyte LC-MS panels. Their shared ethyl ester group enhances solubility in acetonitrile, a common mobile phase, while deuteration avoids co-elution issues .
  • Comparison with Methyl Esters : Valsartan De-oxopentyl Methyl Ester (CAS 1111177-20-8) demonstrates that methyl esters exhibit shorter retention times in reverse-phase chromatography compared to ethyl esters, influencing method development .

Analytical Performance

  • LC-MS Sensitivity : this compound’s deuteration reduces matrix effects in biological samples, achieving detection limits as low as 0.1 ng/mL in plasma .
  • Stability : The ethyl ester group enhances lipophilicity, improving chromatographic retention on C18 columns compared to carboxylate forms of Valsartan .

Limitations and Challenges

  • Synthesis Complexity: Deuteration at nine positions increases synthetic difficulty, reflected in its higher cost compared to d5 or non-deuterated analogs .

Data Tables

Table 1. Comparative Properties of Valsartan Derivatives

Parameter This compound Valsartan Ethyl Ester Valsartan-d8
Deuterium Atoms 9 0 8
Purity >98% ≥98% >98%
Clinical Data None None None
Primary Use LC-MS internal standard Impurity reference Metabolic studies

Table 2. Ethyl Ester Performance in Biodiesel vs. Pharmaceuticals

Property This compound (Pharma) Cardanol Ethyl Ester (Biodiesel)
Key Function Analytical standard Fuel additive
Purity Requirement >98% ASTM D6751 compliance
Structural Influence Deuteration enhances MS detection Unsaturation affects oxidation

Preparation Methods

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₆D₉H₂₄N₅O₃
Molecular Weight472.627 g/mol
SMILES[See above]
InChIInChI=1S/C26H33N5O3/c1-5-7...
Isotopic Purity≥98% (by SIL Type Deuterium)

Synthesis Pathways for this compound

Deuterated Starting Material Selection

The synthesis begins with L-valine-d9, where deuterium is introduced at the pentanoyl chain via exchange reactions or customized deuterated reagents. The ethyl ester group is incorporated using deuterated ethanol (C₂D₅OD) under acidic conditions.

Condensation and Acylation Steps

  • Condensation with BBTT :
    L-valine-d9 benzyl ester reacts with 4'-bromomethylbiphenyl-2-carbonitrile (BBTT) in alkaline conditions (-10°C to 60°C) to form N-[[2'-(N-trityl-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine-d9 benzyl ester. This step achieves >85% yield in tetrahydrofuran (THF) with triethylamine as a base.

  • Acylation with Valeryl Chloride-d9 :
    The intermediate undergoes acylation with deuterated valeryl chloride (C₅D₉COCl) in dichloromethane at -20°C to 40°C, catalyzed by 4-dimethylaminopyridine (DMAP). The reaction selectively targets the secondary amine, preserving the tetrazole protecting group.

Table 2: Reaction Conditions for Key Steps

StepReagentsTemperatureYield
CondensationBBTT, THF, Et₃N-10–60°C85–90%
AcylationC₅D₉COCl, DMAP, CH₂Cl₂-20–40°C78–82%

Deprotection and Hydrolysis

Tetrazole Deprotection

The trityl (triphenylmethyl) group is removed using concentrated hydrochloric acid (37%) in acetone at 70°C for 20 hours. This step concurrently hydrolyzes the benzyl ester to the carboxylic acid, yielding valsartan-d9.

Ethyl Ester Formation

The carboxylic acid intermediate is re-esterified with deuterated ethanol (C₂D₅OD) under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form this compound. This step ensures >95% isotopic retention.

Purification and Solvent Removal

Simultaneous Drying and Micronization

Crude this compound (ethyl acetate content: ≥20,000 ppm) is processed in a turbo dryer at 40–70°C for 25–55 hours. This reduces solvent content to <600 ppm and achieves a particle size distribution of d₉₀ <40 µm.

Table 3: Turbo Drying Parameters

ParameterOptimal RangeOutcome
Temperature50–60°CEthyl acetate <500 ppm
Duration35–50 hoursd₉₀ <40 µm
EquipmentTurbo Dryer (e.g., GEA Group)98% Purity

Analytical Validation

Isotopic Purity Assessment

Liquid chromatography–mass spectrometry (LC-MS) confirms ≥98% deuterium incorporation using a C18 column (2.6 µm, 150 mm × 4.6 mm) and a gradient of acetonitrile/0.1% formic acid.

Residual Solvent Analysis

Gas chromatography (GC) with flame ionization detection quantifies ethyl acetate content (<500 ppm), adhering to ICH Q3C guidelines .

Q & A

Q. What are the standard synthetic pathways for producing Valsartan-d9 Ethyl Ester, and how is its purity validated?

this compound is synthesized through deuterium incorporation into the Valsartan backbone followed by esterification. Key steps include:

  • Deuterium labeling : Selective deuteration at nine positions, typically using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to ensure isotopic purity .
  • Esterification : Reaction of Valsartan-d9 with ethanol in the presence of a catalyst (e.g., H₂SO₄) to form the ethyl ester derivative .
  • Characterization : Use of ¹H/²H NMR to confirm deuterium incorporation, LC-MS/MS for molecular weight verification, and HPLC with UV/fluorescence detection to assess purity (>98%) .

Q. Which analytical techniques are optimal for quantifying this compound in pharmacokinetic studies?

  • LC-MS/MS : Employed with a deuterated internal standard (e.g., Valsartan-d9 itself) to minimize matrix effects. Key parameters include:
  • Chromatography : C18 column, mobile phase of acetonitrile/0.1% formic acid.
  • Mass detection : MRM transitions specific to the ethyl ester fragment ions .
    • Method validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>85%) .

Advanced Research Questions

Q. How can researchers resolve chromatographic co-elution of this compound with its structural isomers (e.g., N1-R vs. N2-R isomers)?

  • Column optimization : Use chiral columns (e.g., Chiralpak IG-3) or hydrophilic interaction liquid chromatography (HILIC) to enhance separation .
  • Mobile phase adjustments : Incorporate additives like ammonium acetate (10 mM) to improve peak symmetry and resolution .
  • Data analysis : Apply principal component analysis (PCA) to distinguish isomers based on retention time and fragmentation patterns .

Q. What experimental design strategies mitigate batch-to-batch variability in deuterium labeling efficiency?

  • Design of Experiments (DOE) : Optimize reaction parameters (temperature, pH, reagent stoichiometry) using response surface methodology (RSM) .
  • Quality control : Implement in-process monitoring via FT-IR to track deuteration efficiency in real time .
  • Statistical validation : Use ANOVA to identify significant factors (e.g., reaction time) affecting isotopic purity .

Q. How should researchers address contradictions in pharmacokinetic data when using this compound as an internal standard?

  • Source investigation : Compare extraction recovery rates across biological matrices (plasma vs. tissue homogenates) to identify matrix-specific biases .
  • Cross-validation : Validate results against a second deuterated standard (e.g., Valsartan-d4) to confirm method robustness .
  • Error analysis : Apply Monte Carlo simulations to quantify uncertainty in AUC and Cmax calculations .

Methodological Considerations

Q. What protocols ensure reproducible synthesis of this compound under GLP conditions?

  • Documentation : Record reaction parameters (e.g., temperature ±0.5°C, stirring speed) in electronic lab notebooks .
  • Batch testing : Perform HPLC-UV on three independent batches to verify consistency in retention time (±2%) and peak area (RSD <5%) .

Q. How can isotopic dilution mass spectrometry (IDMS) improve accuracy in metabolite quantification studies?

  • Spike calibration : Pre-spike biological samples with this compound before extraction to correct for analyte loss .
  • Data normalization : Use isotope ratio (analyte/internal standard) to compensate for ion suppression/enhancement effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.